N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-18-6-12-21(13-7-18)28-17-23(26)25(16-22-5-4-14-27-22)15-19-8-10-20(11-9-19)24(2)3/h4-14H,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUFQGRZJWKWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by a furan ring, a dimethylamino group, and a phenoxy acetamide moiety. Its molecular formula is , with a molecular weight of approximately 407.517 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.517 g/mol |
| Chemical Structure | Chemical Structure |
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, research involving 2D and 3D cell culture assays revealed that certain derivatives effectively inhibit the proliferation of cancer cells, particularly in lung cancer cell lines such as A549 and HCC827.
Case Study: Antitumor Efficacy
A study assessed the cytotoxic effects of various furan derivatives on human lung cancer cell lines. The results indicated that the compound exhibited an IC50 value of approximately 6.26 μM against HCC827 cells in 2D assays, significantly lower than in 3D assays (IC50 ~20.46 μM), suggesting enhanced efficacy in traditional culture conditions .
Antimicrobial Activity
In addition to antitumor properties, compounds related to this compound have shown promising antimicrobial activity. Studies indicate that these compounds can inhibit bacterial growth effectively, with some exhibiting broad-spectrum activity against various pathogens.
The proposed mechanisms for the biological activity include:
- DNA Binding : Many furan derivatives interact with DNA, inhibiting DNA-dependent enzymes and thereby affecting cellular proliferation.
- Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
Research Findings
A comprehensive review of literature indicates that the biological activity of this compound can be attributed to its structural features. The presence of the dimethylamino group enhances its lipophilicity, facilitating better membrane permeability and cellular uptake.
Comparative Biological Activity Table
| Compound | Antitumor IC50 (μM) | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| N-[4-(dimethylamino)benzyl]-... | 6.26 | Yes | DNA binding, apoptosis induction |
| Similar furan derivatives | Varies | Broad-spectrum | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
